![molecular formula C7H3Cl2NS B566693 5,7-Dichlorothieno[2,3-c]pyridine CAS No. 1326715-01-8](/img/structure/B566693.png)

5,7-Dichlorothieno[2,3-c]pyridine

Descripción general

Descripción

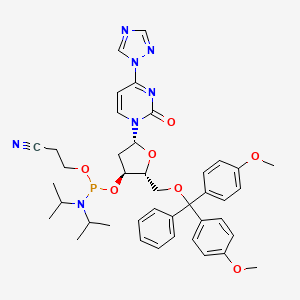

5,7-Dichlorothieno[2,3-c]pyridine is a chemical compound with the molecular formula C7H3Cl2NS .

Molecular Structure Analysis

The molecular weight of 5,7-Dichlorothieno[2,3-c]pyridine is 204.08 . The InChI code for this compound is 1S/C7H3Cl2NS/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H .Physical And Chemical Properties Analysis

5,7-Dichlorothieno[2,3-c]pyridine is a solid substance . It should be stored in a refrigerator and kept away from heat, sparks, open flames, and hot surfaces .Aplicaciones Científicas De Investigación

Potential Antimalarial Drugs : One study explored the chemistry of thienopyridines, specifically focusing on the conversion of thieno[2,3-b]pyridine to different derivatives, such as 4-chlorothieno-[2,3-b]pyridine 7-oxide. These compounds were developed into 4-(N-substituted amino)thieno-[2,3-b]pyridines, which were screened as potential antimalarial drugs (Klemm, Barnish, & Zell, 1970).

Eicosanoid Biosynthesis Inhibition : Derivatives of thieno[2,3-b]pyridine were investigated as dual inhibitors of key enzymes in eicosanoid biosynthesis, cyclooxygenase (COX, subtypes 1 and 2) and 5-lipoxygenase (5-LOX). These compounds showed high potency in rat paw oedema models, with some derivatives being more powerful inhibitors than ibuprofen (Mohamed, Mansour, Amin, & El‐Araby, 2018).

Anxiolytic and Memory Enhancing Properties : A study synthesized novel [1]benzothieno[2,3-c]pyridines and 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines, which exhibited significant anticonflict activity and reduced memory impairment. These compounds did not bind to the BZP receptor but showed binding to 5-HT1A receptors, suggesting potential as novel anxiolytics (Kawakubo et al., 1990).

Synthesis of Fused Nitrogen and/or Sulfur Heterocyclic Derivatives : Pyridine-2(1H)-thione, derived from 5,7-Dichlorothieno[2,3-c]pyridine, was used to synthesize various fused nitrogen and sulfur heterocyclic derivatives. These compounds have potential applications in the development of new heterocyclic compounds (Elneairy, 2010).

Antibacterial Activity : Certain derivatives of thieno[2,3-b]pyridine were synthesized and tested for their antibacterial activity. Some of these compounds showed high activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus (El-Abadelah et al., 1998).

Anticancer Activity : Novel fused pyridine ring systems, derived from 5,7-Dichlorothieno[2,3-c]pyridine, were synthesized and evaluated for their anticancer activity against human breast adenocarcinoma and colon carcinoma cell lines. Some compounds showed potent growth inhibitory activity, suggesting their potential in cancer therapy (Elansary, Moneer, Kadry, & Gedawy, 2012).

Safety And Hazards

5,7-Dichlorothieno[2,3-c]pyridine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5,7-dichlorothieno[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLRRYMPZILHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(N=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856035 | |

| Record name | 5,7-Dichlorothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichlorothieno[2,3-c]pyridine | |

CAS RN |

1326715-01-8 | |

| Record name | 5,7-Dichlorothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

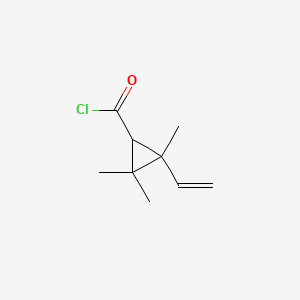

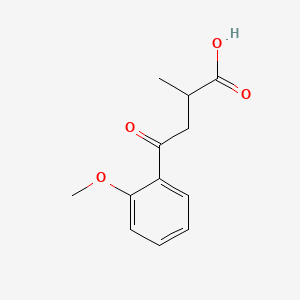

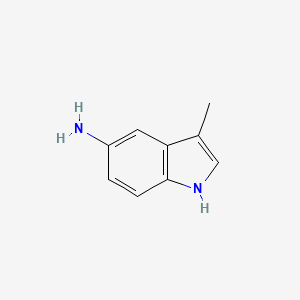

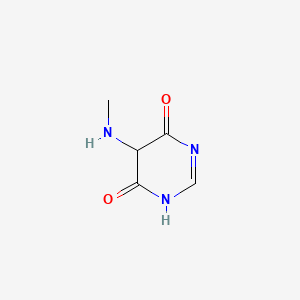

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)